6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
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Overview
Description
6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C7H11ClF3N. It is primarily used for research purposes and is known for its unique structural properties, which include a trifluoromethyl group attached to a cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a cyclohexene ring. One common method includes the reaction of cyclohexene with trifluoromethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can enhance the efficiency and consistency of the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexane derivatives. Substitution reactions can result in various substituted cyclohexene compounds .
Scientific Research Applications
6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 1-(Trifluoromethyl)cyclopent-3-en-1-amine hydrochloride
Uniqueness
6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is unique due to its specific structural configuration, which includes a trifluoromethyl group attached to a cyclohexene ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity and binding characteristics, which can be advantageous in certain contexts .
Properties
Molecular Formula |
C7H11ClF3N |
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Molecular Weight |
201.62 g/mol |
IUPAC Name |
6-(trifluoromethyl)cyclohex-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-2,5-6H,3-4,11H2;1H |
InChI Key |
NIRJOOIJBHFIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(F)(F)F)N.Cl |
Origin of Product |
United States |
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